3-Amino-2-(2,3-difluorophenyl)-6-methylpyridine is a chemical compound belonging to the class of pyridine derivatives. It is characterized by the presence of an amino group and difluorophenyl substituents on the pyridine ring, which contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and material science.
This compound can be synthesized through various chemical reactions and methods. Its synthesis may involve starting materials such as pyridine derivatives and fluorinated aromatic compounds, which are common in organic synthesis.
3-Amino-2-(2,3-difluorophenyl)-6-methylpyridine is classified as an organic compound, specifically a substituted pyridine. Pyridines are known for their aromatic properties and are widely used in pharmaceuticals and agrochemicals due to their biological activity.
The synthesis of 3-Amino-2-(2,3-difluorophenyl)-6-methylpyridine typically involves multi-step synthetic routes that may include:
The molecular structure of 3-Amino-2-(2,3-difluorophenyl)-6-methylpyridine includes:
CC1=CC(=C(C=N1)C2=C(C(=C(C=C2)F)F)C=C)
3-Amino-2-(2,3-difluorophenyl)-6-methylpyridine can participate in various chemical reactions:
The mechanism of action of 3-Amino-2-(2,3-difluorophenyl)-6-methylpyridine is primarily related to its ability to interact with biological targets:
3-Amino-2-(2,3-difluorophenyl)-6-methylpyridine has several applications in scientific research:
CAS No.: 54-28-4
CAS No.:
CAS No.: 92751-21-8
CAS No.:
CAS No.: 94720-08-8